molecular formula C7H11F2N B2416075 6-(Difluoromethyl)-1-azaspiro[3.3]heptane CAS No. 2287275-28-7

6-(Difluoromethyl)-1-azaspiro[3.3]heptane

Cat. No.: B2416075
CAS No.: 2287275-28-7
M. Wt: 147.169
InChI Key: BMNFYHZKDOKMTR-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1-azaspiro[3.3]heptane ( 2287275-28-7) is a spirocyclic compound of significant interest in medicinal chemistry and agrochemical research, with the molecular formula C 7 H 11 F 2 N and a molecular weight of 147.17 . The compound features a 1-azaspiro[3.3]heptane core, a bridged, spirocyclic scaffold that is valued for its three-dimensionality and potential to improve the physicochemical properties of drug candidates. The difluoromethyl group (-CF 2 H) attached to this scaffold is a key functional moiety . The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules. Incorporating a difluoromethyl group into amides, carbamates, and other carbonyl-containing compounds is a emerging strategy in molecular design . The difluoromethyl group can influence the lipophilicity and metabolic stability of a molecule compared to non-fluorinated or trifluoromethylated analogs, while still retaining some potential for hydrogen bonding, which is crucial for target binding . This makes this compound a valuable reagent for exploring novel chemical space in the development of pharmaceutical and agrochemical products. Related 2-azaspiro[3.3]heptane derivatives are actively being investigated as potent STAT3 inhibitors for the treatment of cancer, highlighting the therapeutic relevance of this structural class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethyl)-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFYHZKDOKMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 6 Difluoromethyl 1 Azaspiro 3.3 Heptane and Analogues

Foundational Approaches to the 1-Azaspiro[3.3]heptane Core

The synthesis of the 1-azaspiro[3.3]heptane nucleus is a critical first step. Key strategies have been developed that rely on cycloaddition reactions followed by structural modifications, or on direct cyclization approaches.

A robust and frequently employed method for constructing the 1-azaspiro[3.3]heptane framework begins with the formation of a spirocyclic β-lactam intermediate. researchgate.netnih.gov This is achieved through a thermal [2+2] cycloaddition, a powerful reaction for creating four-membered rings. researchgate.netlibretexts.org The key transformation involves the reaction of an endocyclic alkene with an isocyanate.

A prominent example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form the β-lactam ring. researchgate.netresearchgate.net In the context of the 1-azaspiro[3.3]heptane core, a highly effective approach utilizes the reaction between various endocyclic alkenes and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). researchgate.netnih.govresearchgate.net This reaction proceeds thermally to yield the corresponding N-chlorosulfonyl spirocyclic β-lactam. The N-chlorosulfonyl group can then be readily removed under reductive conditions (e.g., with sodium sulfite) to provide the free β-lactam. The choice of the starting alkene dictates the substitution pattern on the carbocyclic portion of the spiro-system.

Table 1: Examples of Thermal [2+2] Cycloaddition for Spirocyclic β-Lactam Formation

Starting Alkene Reagent Product Reference
Methylene (B1212753) cyclobutane (B1203170) ClO₂S-NCO N-(chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one researchgate.net, nih.gov
Substituted cyclobutenes Ketenes / Imines Substituted spirocyclic β-lactams researchgate.net, researchgate.net
Allenes Acyl-CoA thioesters (in enzymatic systems) Bicyclic β-lactam structures rsc.org

Once the spirocyclic β-lactam intermediate is obtained, the next critical step is the reduction of the amide carbonyl group to a methylene group, which completes the formation of the 1-azaspiro[3.3]heptane core. researchgate.netnih.gov This transformation effectively converts the 2-oxo-1-azaspiro[3.3]heptane into the desired 1-azaspiro[3.3]heptane.

Powerful reducing agents are required for this transformation. Alane (AlH₃), often generated in situ from lithium aluminum hydride (LiAlH₄) and sulfuric acid, has proven to be particularly effective for this reduction. researchgate.netnih.govresearchgate.net LiAlH₄ itself can also be used directly. researchgate.net The choice of reducing agent and reaction conditions is crucial to ensure complete reduction without cleaving the strained four-membered rings of the spirocyclic system. Following the reduction, the resulting amine is typically isolated as a hydrochloride salt for improved stability and handling. researchgate.net

Table 2: Reduction of Spirocyclic β-Lactams

Substrate Reducing Agent Product Reference
1-Azaspiro[3.3]heptan-2-one Alane (AlH₃) 1-Azaspiro[3.3]heptane researchgate.net, nih.gov
Substituted 1-Azaspiro[3.3]heptan-2-ones LiAlH₄ Substituted 1-Azaspiro[3.3]heptanes researchgate.net
N-Boc-1-azaspiro[3.3]heptan-2-one Borane (BH₃) N-Boc-1-azaspiro[3.3]heptane

An alternative to the cycloaddition-reduction pathway involves the construction of the two azetidine (B1206935) rings through sequential nucleophilic substitution and cyclization reactions. This approach offers flexibility in introducing substituents. One such strategy involves the reaction of 1,3-dielectrophiles with 1,1-dinucleophiles. researchgate.net For example, starting from pentaerythritol-derived materials, a 1,3-bis-electrophile can be reacted with a nitrogen-based dinucleophile (like a primary amine or tosylamide) to form one of the azetidine rings, followed by a second intramolecular cyclization to complete the spirocyclic core. nih.gov

Another powerful method is based on the reductive amination of a suitably functionalized aldehyde, followed by intramolecular cyclization. thieme-connect.de For instance, an azetidine-3-carbaldehyde (B13561631) bearing a chloromethyl group at the 3-position can undergo reductive amination with a primary amine. The resulting secondary amine can then displace the chloride in an intramolecular fashion to form the second azetidine ring, yielding the 2,6-diazaspiro[3.3]heptane system. A similar strategy can be envisioned for the 1-azaspiro[3.3]heptane core by designing the appropriate precursors. These methods provide direct access to the spiro-system without proceeding through a β-lactam intermediate. nih.govacs.org

Introduction and Functionalization of the Difluoromethyl Group

The incorporation of the difluoromethyl (CHF₂) group is a key objective in medicinal chemistry, as it can act as a bioisostere for hydroxyl or thiol groups and modulate the physicochemical properties of a molecule. researchgate.net

Direct and site-selective introduction of a difluoromethyl group onto a pre-formed spirocyclic scaffold represents a significant synthetic challenge. Modern methods often rely on radical-based C-H functionalization. nih.gov Photoredox catalysis has emerged as a powerful tool for this purpose, enabling the direct difluoromethylation of heterocycles under mild conditions. nih.govmdpi.com Reagents such as sodium difluoromethanesulfinate (NaSO₂CF₂H) or other CHF₂ radical precursors can be used in conjunction with a photocatalyst and light to functionalize specific C-H bonds. The regioselectivity of such reactions on the 1-azaspiro[3.3]heptane ring would be influenced by the electronic and steric environment of the different positions. For instance, functionalization at the C6 position would likely require a precursor with a directing group or inherent electronic bias.

Another approach involves building the difluoromethylated ring from acyclic precursors. For example, the synthesis of 6,6-difluorospiro[3.3]heptane has been achieved using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate. researchgate.netnih.gov This precursor can then be used to construct the second ring of the spiro-system. A similar strategy could be adapted for the target molecule, starting with a difluoromethylated cyclobutane derivative that is then elaborated to form the azaspiro[3.3]heptane core.

A versatile method for introducing the difluoromethyl group involves the use of difluoromethyl nitrile oxide (CF₂HCNO). acs.org This highly reactive 1,3-dipole can be generated in situ from precursors like 2,2-difluoro-2-nitro-ethanol and readily participates in [3+2] cycloaddition reactions with alkenes. researchgate.netresearchgate.net This reaction, also known as the Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. rushim.ru

The reaction of CF₂HCNO with an alkene yields a 3-(difluoromethyl)-4,5-dihydroisoxazole (isoxazoline). acs.orgfigshare.com These CF₂H-isoxazolines are stable and versatile intermediates that can be transformed into a variety of other functional groups. acs.org For instance, reductive cleavage of the N-O bond in the isoxazoline (B3343090) ring can lead to γ-amino alcohols, which can be further manipulated. By choosing an appropriately functionalized alkene precursor, this methodology can be used to construct complex building blocks, including those suitable for elaboration into spirocyclic scaffolds. acs.orgfigshare.com This strategy offers a pathway to introduce the CHF₂ group at an early stage of the synthesis, which is then carried through to the final target.

Table 3: [3+2] Cycloaddition of Difluoromethyl Nitrile Oxide with Alkenes

Alkene Substrate Reaction Conditions Product Type Reference
Terminal Alkenes In situ generation of CF₂HCNO, Room Temp. 3-(Difluoromethyl)-5-substituted-isoxazoline acs.org
Electron-rich Alkenes In situ generation of CF₂HCNO, Room Temp. 3-(Difluoromethyl)-isoxazoline acs.org
Electron-deficient Alkenes In situ generation of CF₂HCNO, Room Temp. 3-(Difluoromethyl)-isoxazoline acs.org
Bioactive Molecules (e.g., Finasteride) In situ generation of CF₂HCNO, Room Temp. Late-stage functionalized molecule acs.org

Access to N-Difluoromethyl Amides and Related Derivatives for Scaffold Modification

The introduction of a difluoromethyl group onto the nitrogen atom of the 1-azaspiro[3.3]heptane scaffold is a critical step in the synthesis of the target compound and its derivatives. Recent advancements have provided efficient methods for the preparation of N-difluoromethyl (N-CF2H) amides and related functionalities, which can be adapted for the modification of the azaspiro[3.3]heptane core.

A significant strategy involves the synthesis of N-CF2H carbamoyl (B1232498) fluorides, which serve as versatile building blocks. nih.govresearchgate.netspringernature.comspringernature.com This method relies on a desulfurization-fluorination of thioformamides coupled with carbonylation. researchgate.netspringernature.comspringernature.com These N-CF2H carbonyl compounds have demonstrated high stability and compatibility with a variety of chemical transformations, making them suitable for downstream derivatizations. researchgate.netspringernature.comspringernature.com While the direct N-difluoromethylation of 1-azaspiro[3.3]heptane is not extensively documented, the existing methods for N-difluoromethylation of other N-heterocycles offer valuable insights. chemrxiv.orgresearchgate.net These methods often utilize difluorocarbene insertion into an N-H bond. chemrxiv.org

The derivatization of these N-CF2H carbamoyl fluorides can lead to a range of functional groups, including amides, carbamates, ureas, and formamides. nih.gov For instance, the reaction of N-CF2H carbamoyl fluorides with Grignard reagents can yield N-CF2H amides in high yields. springernature.com This approach provides a viable pathway to introduce the difluoromethyl group onto a pre-functionalized 1-azaspiro[3.3]heptane scaffold.

Table 1: Selected Methods for the Synthesis of N-Difluoromethylated Compounds

Starting MaterialReagents and ConditionsProductYield (%)Reference
ThioformamidesAgOCF3, AgF, MeCN, 50 °CN-Difluoromethyl carbamoyl fluoridesModerate to High nih.gov
N-Aromatic amidesDifluorocarbene (highly basic conditions)Acyclic N-difluoromethyl amides≤30 researchgate.netspringernature.comspringernature.com
Tertiary aminesDiethyl bromodifluoromethylphosphonate, fluorideα-Difluoromethyl ammonium (B1175870) compoundsGood to Excellent researchgate.net

Advanced Synthetic Pathways for Derivatization and Diversification

Alkylation and Substitution Reactions on Nitrogen and Carbon Frameworks of Azaspiro[3.3]heptanes

The functionalization of the 1-azaspiro[3.3]heptane core through alkylation and substitution reactions is essential for creating a diverse range of analogues. The nitrogen atom of the azetidine ring is a primary site for modification. N-alkylation of the 1-azaspiro[3.3]heptane can be achieved using various alkylating agents. thieme-connect.de For instance, reductive amination of aldehydes with the parent amine provides a direct route to N-substituted derivatives. semanticscholar.org

Substitution on the carbon framework of the azaspiro[3.3]heptane can be more challenging due to the strained nature of the spirocyclic system. However, methods have been developed for the functionalization of related azaspiro[3.3]heptane systems. These often involve the synthesis of substituted precursors that are then cyclized to form the desired spirocycle. researchgate.netnih.govdntb.gov.uacore.ac.uk For example, a double N-alkylation of an aniline (B41778) with a bis(halomethyl)oxetane has been used to construct a 2-oxa-6-azaspiro[3.3]heptane derivative. acs.org Similar strategies could be envisioned for the synthesis of carbon-substituted 1-azaspiro[3.3]heptanes.

Asymmetric Synthesis Approaches to Chiral 6-(Difluoromethyl)-1-azaspiro[3.3]heptane Analogues

The development of asymmetric syntheses to access enantiomerically pure or enriched this compound analogues is of significant interest for pharmaceutical applications. While a direct asymmetric synthesis of the target compound has not been reported, several strategies for the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes have been established and could be adapted. rsc.orgresearchgate.net

One notable approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman imines). rsc.orgresearchgate.net This is followed by reduction of the ester and intramolecular cyclization to afford enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org This methodology has been shown to be applicable to the synthesis of various 1-substituted 2-azaspiro[3.4]octanes and 2-azaspiro[3.5]nonanes as well. rsc.org

Table 2: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

Aldimine Substituent (R)Diastereomeric Ratio (dr)Yield (%)Reference
Phenyl98:290 rsc.org
4-Methoxyphenyl97:388 rsc.org
2-Thienyl95:585 rsc.org

Scalable Synthetic Routes for Efficient Production of Azaspiro[3.3]heptane Building Blocks

The efficient and scalable production of 1-azaspiro[3.3]heptane and its derivatives is crucial for their application in drug discovery and development. Several practical and scalable routes have been reported for the synthesis of the parent 1-azaspiro[3.3]heptane and related building blocks. rsc.orgresearchgate.netnih.govresearchgate.net

A key scalable synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam. nih.govresearchgate.net Subsequent reduction of the β-lactam ring with alane furnishes the desired 1-azaspiro[3.3]heptane. nih.govresearchgate.net This method has been successfully applied to the gram-scale synthesis of various substituted 1-azaspiro[3.3]heptanes. researchgate.net

Another scalable approach involves the reductive amination of a readily available aldehyde with primary amines, followed by cyclization to yield 2,6-diazaspiro[3.3]heptanes. thieme-connect.desemanticscholar.org While this route produces a di-aza analogue, the principles of scalable ring-forming reactions are applicable to the synthesis of mono-aza spirocycles as well. Furthermore, a two-step process for producing 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane on a 100-gram scale has been demonstrated, highlighting the potential for large-scale manufacturing of functionalized azaspiro[3.3]heptanes. acs.org

Emerging Methodologies in Azaspiro[3.3]heptane Synthesis

Photochemical Transformations and Visible Light-Mediated Catalysis for Spirocyclization

Emerging methodologies, particularly those involving photochemical transformations and visible light-mediated catalysis, offer novel and efficient pathways for the synthesis of azetidines and, by extension, azaspiro[3.3]heptanes. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govresearchgate.netspringernature.comresearchgate.netsemanticscholar.org

Recent developments have enabled this reaction to be carried out under visible light irradiation, overcoming some of the limitations of traditional UV-mediated methods. nih.govresearchgate.netspringernature.comspringernature.comresearchgate.net These mild and selective conditions have been successfully applied to intramolecular aza Paternò-Büchi reactions to yield bicyclic azetidines in high yields and diastereoselectivities. nih.govspringernature.comresearchgate.net The use of a suitable photocatalyst allows for the selective activation of the alkene component to its triplet state, which then undergoes cycloaddition with the imine. nih.gov

While the direct application of these photochemical methods to the synthesis of 1-azaspiro[3.3]heptanes has not been extensively reported, the principles of visible-light-mediated spirocyclization hold significant promise for future synthetic strategies. These approaches could provide access to novel and complex azaspiro[3.3]heptane analogues under mild and environmentally friendly conditions.

Strategies for the Construction of All-Carbon Quaternary Stereocenters within Azaspiro Systems

The construction of all-carbon quaternary stereocenters is a significant and persistent challenge in organic synthesis. chemrxiv.orgchemrxiv.org This structural motif is a key feature of numerous bioactive molecules and natural products. chemrxiv.org Within the realm of medicinal chemistry, nitrogen-containing spirocycles, such as azaspiro[3.3]heptanes, have garnered substantial interest due to their unique three-dimensional structures which can improve properties like aqueous solubility and metabolic stability. chemrxiv.orgresearchgate.net The central spiro atom of these molecules is an all-carbon quaternary center, the formation of which is often a complex synthetic hurdle. chemrxiv.org The development of catalytic enantioselective methods to assemble these spirocyclic systems is crucial for accessing chiral molecules with potential pharmacological applications. acs.org

A variety of synthetic strategies have been developed to address the challenge of creating these sterically congested centers. Methodologies often involve intramolecular cyclizations, rearrangements, or cycloaddition reactions. The choice of strategy depends on the desired substitution pattern and the stereochemical outcome required.

One innovative approach harnesses the reactivity of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers directly from ketones. chemrxiv.orgchemrxiv.orgdigitellinc.com This method provides streamlined access to a range of azaspiro[3.n]alkanes. The process involves the in situ generation of a transient titanacyclobutane, which is then halogenated. digitellinc.com This modular strategy is particularly useful for creating the four-membered rings found in azaspiro[3.3]heptane systems. chemrxiv.org

Palladium-catalyzed enantioselective allylic alkylation has also emerged as a powerful tool for the asymmetric synthesis of all-carbon quaternary stereocenters. nih.gov This strategy can be adapted for spirocycle synthesis through a subsequent ring-closing metathesis (RCM) reaction. nih.gov While broadly applied, its specific use for azaspiro[3.3]heptane systems containing difluoromethyl groups requires careful substrate design.

Another key strategy involves the double alkylation of a suitable precursor, effectively building the spirocyclic core around a central carbon atom. For instance, the synthesis of 6,6-difluorospiro[3.3]heptane, a close analogue of the target scaffold, utilizes 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor. researchgate.netnih.gov This intermediate can then be cyclized with a C- or N-bis-nucleophile to form the second ring of the spiro system. researchgate.netnih.gov This convergent approach allows for the multigram-scale production of various functionalized building blocks. researchgate.netnih.gov

The table below summarizes selected methodologies for constructing the all-carbon quaternary center in azaspiro systems and related spirocycles.

Methodology Key Reagents/Catalyst Substrate Example Product Type Key Features Reference
Titanacyclobutane-Mediated CyclizationCp₂TiCl₂, MeLi, then NBSN-Boc-azetidin-3-oneAzaspiro[3.3]heptane derivativeConstructs quaternary center directly from a ketone; modular approach. chemrxiv.org
Palladium-Catalyzed Allylic Alkylation & RCM[Pd₂(dba)₃], (R)-BINAPAllylic carbonate with a tethered nucleophileEnantioenriched spirocycleProvides high enantioselectivity for the quaternary stereocenter. nih.gov
Double N-AlkylationNaH, DMF1,1-Bis(bromomethyl)-3,3-difluorocyclobutane6,6-Difluoro-2-azaspiro[3.3]heptaneConvergent synthesis from a common precursor; suitable for large-scale synthesis. researchgate.net
TosMIC CyclizationTosMIC, NaH, then acid hydrolysis1,1-Bis(bromomethyl)-3,3-difluorocyclobutane6,6-Difluorospiro[3.3]heptan-2-oneForms a carbonyl-containing spirocycle that can be further functionalized. researchgate.net

These strategies highlight the diverse approaches available to synthetic chemists for tackling the intricate challenge of forming all-carbon quaternary stereocenters within azaspiro systems. The development of robust and scalable methods, such as those starting from common precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, is particularly valuable for producing these complex scaffolds for drug discovery programs. researchgate.netnih.gov

Investigative Studies in Bioisosteric Relationships and Conformational Analysis

6-(Difluoromethyl)-1-azaspiro[3.3]heptane as a Piperidine (B6355638) Bioisostere

The replacement of common saturated heterocycles like piperidine with novel bioisosteres is a key strategy in drug discovery to modulate physicochemical properties and explore new chemical space. Strained spirocyclic systems, such as 1-azaspiro[3.3]heptane, have emerged as rigid scaffolds intended to mimic the piperidine motif. enamine.netresearchgate.netnih.gov The introduction of a difluoromethyl (-CHF2) group at the 6-position is expected to further influence these properties.

Comparative Analysis of Structural and Electronic Similarities with Piperidine

The 1-azaspiro[3.3]heptane core presents a more rigid, three-dimensional structure compared to the flexible chair conformation of piperidine. researchgate.netresearchgate.net While both contain a secondary amine, the fundamental topology differs significantly. The spirocyclic nature locks the geometry, leading to distinct exit vectors for substituents compared to the axial and equatorial positions in piperidine. nih.gov

The introduction of the electron-withdrawing difluoromethyl group at the 6-position is anticipated to modulate the electronic properties of the molecule, most notably the basicity (pKa) of the distal nitrogen atom. This effect, propagated through the cyclobutane (B1203170) ring, would likely reduce the pKa compared to the unsubstituted 1-azaspiro[3.3]heptane, making it less basic than piperidine. This modulation of basicity is a critical consideration in drug design for optimizing target engagement and pharmacokinetic profiles.

PropertyPiperidine1-Azaspiro[3.3]heptane (Parent)This compound (Predicted)
Scaffold MonocyclicSpirocyclicSpirocyclic
Conformation Flexible (Chair/Boat)RigidRigid
Exit Vectors Axial & EquatorialFixed, near 90° twist from N to C4-position equivalentFixed, similar to parent
Basicity (pKa) ~11.2~10.5< 10.5 (Reduced due to -CHF2 group)
Lipophilicity (logP) ~0.5 (for N-H)Similar to or slightly higher than piperidineIncreased due to fluorination

Note: Data for the parent 1-azaspiro[3.3]heptane is based on literature values for analogous compounds. Properties for the 6-(difluoromethyl) derivative are predicted based on established chemical principles.

Impact of Spirocyclic Constraint on Bioisosteric Functional Equivalence

The defining feature of the azaspiro[3.3]heptane scaffold is its rigid, spirocyclic constraint. Unlike piperidine, which can adopt various conformations to fit a binding pocket, the azaspiro[3.3]heptane structure is largely fixed. This rigidity can be advantageous, potentially leading to increased binding affinity and selectivity by reducing the entropic penalty of binding.

However, this same constraint can also prevent functional equivalence. Quantum mechanics-minimized conformations show that the topology of azaspiro[3.3]heptanes results in a molecular shape that is very different in three dimensions from piperidine. nih.gov The distance between the nitrogen and the opposite carbon atom is increased, and the orientation of substituents is given a distinctive 90° twist. nih.gov Consequently, while it may appear to be a two-dimensional bioisostere, its three-dimensional reality means it is often not a suitable replacement where the specific geometry of a piperidine ring is optimal for biological activity. nih.gov The difluoromethyl substituent would not alter this fundamental geometric disparity but would add its own steric and electronic influence.

Theoretical Studies on Bioisostere Potential and Molecular Mimicry

Theoretical and computational studies are crucial for evaluating the bioisosteric potential of novel scaffolds. For azaspiro[3.3]heptanes, these studies have highlighted the significant geometric differences compared to piperidines. nih.gov Exit vector plot (EVP) analysis, which characterizes the spatial orientation of substituents, confirms that the spiro[3.3]heptane core directs substituents into different regions of space than a piperidine ring would. chemrxiv.org

For this compound, theoretical studies would be necessary to:

Model Conformational Preferences: Determine the preferred orientation of the difluoromethyl group on the cyclobutane ring.

Calculate Electrostatic Potential: Map the surface charges to understand how the molecule would interact with a biological target compared to piperidine.

Perform Docking Simulations: Predict its ability to fit into known piperidine-binding sites.

Such studies would provide a quantitative assessment of its molecular mimicry potential, likely concluding that it is a non-classical or structural bioisostere, suitable for exploring new interactions rather than being a direct geometric replacement. researchgate.netnih.gov

Conformational Landscape and Stereochemical Considerations

The conformational behavior of the 1-azaspiro[3.3]heptane scaffold is dictated by the puckering of its two four-membered rings. The stereochemistry at the C6 position, bearing the difluoromethyl group, adds another layer of complexity.

Computational Chemistry Approaches to Conformational Analysis of Azaspiro[3.e]heptanes

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of complex molecules. mdpi.com For the 1-azaspiro[3.3]heptane ring system, calculations can predict the degree of puckering in the azetidine (B1206935) and cyclobutane rings and the energy barriers between different conformations.

For this compound, computational analysis would focus on the rotational profile of the C-CHF2 bond and the influence of the difluoromethyl group on the puckering of the cyclobutane ring. Studies on related 1,3-difluorinated alkanes show that the gauche effect between C-F and C-C bonds can strongly influence conformational preferences, an effect that would be relevant within the constrained four-membered ring. semanticscholar.org The polarity of the solvent is also shown to have a significant impact on the conformational equilibrium of fluorinated motifs. semanticscholar.org

Crystallographic Studies and Structural Elucidation for Conformational Insights

X-ray crystallography provides definitive, solid-state structural information. While no crystal structure for this compound is reported, data for related compounds offer valuable insights. Crystallographic studies of various substituted spiro[3.3]heptanes confirm the strained nature of the four-membered rings and their puckered conformations. researchgate.netchemrxiv.org

For instance, X-ray diffraction studies of 6-(trifluoromethyl)spiro[3.3]heptane derivatives have been performed, revealing their precise bond lengths, angles, and spatial structure. chemrxiv.orgchemrxiv.org These studies indicate that the spiro[3.3]heptane scaffold can exhibit some conformational flexibility in the solid state, with different conformers being observed. chemrxiv.org Such data provides an empirical basis for understanding the likely structural parameters and conformational possibilities of the closely related this compound.

Compound ClassMethodKey Findings
Azaspiro[3.3]heptanes X-Ray CrystallographyConfirms puckered, strained four-membered ring conformations. researchgate.net
2,6-Diazaspiro[3.3]heptanes Quantum Mechanics (QM)Significant geometric deviation from piperazine (B1678402); ~1.3 Å increase in N-N distance and ~90° twist. nih.gov
6-Trifluoromethyl-spiro[3.3]heptanes X-Ray Crystallography, EVPScaffold demonstrates conformational flexibility in solid state; spatial structure analyzed via exit vectors. chemrxiv.orgchemrxiv.org
1,3-Difluorinated Alkanes NMR, Computational1,3-difluoro motif strongly influences alkane chain conformation; effect is dependent on solvent polarity. semanticscholar.org

Applications and Advanced Research Trajectories of 6 Difluoromethyl 1 Azaspiro 3.3 Heptane

Contributions to Medicinal Chemistry Research

The value of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane in medicinal chemistry stems from its ability to confer desirable physicochemical and pharmacological properties upon parent molecules, addressing common challenges in drug development such as metabolic instability, poor selectivity, and low potency.

Development as a Privileged Scaffold for Novel Chemical Entities in Drug Design

The azaspiro[3.3]heptane framework is considered a "privileged scaffold," a molecular structure capable of providing ligands for diverse biological targets. This status is attributed to its rigid, three-dimensional geometry, which serves as a superior alternative to conformationally flexible or flat aromatic systems. figshare.comuniba.it This defined spatial arrangement of substituents allows for precise and predictable interactions with target proteins. uniba.itresearchgate.net

The introduction of a difluoromethyl (-CHF₂) group to this scaffold further enhances its utility. The -CHF₂ group can act as a lipophilic bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby introducing new binding interactions. nih.gov This combination of a rigid core and the unique electronic properties of the difluoromethyl substituent makes this compound a highly valuable starting point for creating libraries of novel chemical entities (NCEs) with improved drug-like properties. chemrxiv.org

Integration into Bioactive Molecules for Enhanced Pharmacological Profiles

A key strategy in drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1-azaspiro[3.3]heptane core has been successfully validated as a bioisostere for piperidine (B6355638), a common motif in many bioactive compounds. nih.govresearchgate.netuniv.kiev.ua Replacing a piperidine ring with this spirocyclic scaffold can lead to significant improvements in a compound's pharmacological profile. univ.kiev.ua

Strained spirocyclic heterocycles like this compound offer several advantages:

Improved Metabolic Stability: The spirocyclic core is often more resistant to metabolic degradation by oxidative enzymes compared to traditional cyclic amines. uniba.ituniv.kiev.ua

Enhanced Solubility and Reduced Lipophilicity: The three-dimensional and polar nature of the scaffold can improve aqueous solubility and reduce excessive lipophilicity, which are critical for favorable pharmacokinetics. uniba.it

Optimal Vectorization: The rigid structure holds appended functional groups in well-defined spatial orientations, facilitating more precise and selective interactions with biological targets. uniba.itresearchgate.net

The difluoromethyl group itself is known to improve metabolic stability and membrane permeability, further augmenting the benefits conferred by the spirocyclic core. princeton.edu

Table 1: Comparison of Azaspiro[3.3]heptane with Traditional Scaffolds
PropertyTraditional Scaffolds (e.g., Piperidine, Cyclohexane)Azaspiro[3.3]heptane ScaffoldsAdvantage of Azaspiro[3.3]heptane
Conformation Flexible, multiple low-energy conformationsRigid, conformationally restrictedPredictable orientation of substituents, improved binding affinity. uniba.itresearchgate.net
Metabolic Stability Prone to oxidationGenerally higher resistance to metabolic enzymesIncreased drug half-life and reduced potential for toxic metabolites. uniba.ituniv.kiev.ua
Three-Dimensionality ModerateHigh, sp³-richBetter exploration of protein binding pockets, "escape from flatland". chemrxiv.org
Synthetic Access Well-establishedScalable synthetic routes now availableIncreasingly accessible for use in drug discovery programs. nih.gov

Modulation of Target Binding Affinity and Selectivity through Structural Incorporation

The conformational rigidity of the 1-azaspiro[3.3]heptane scaffold is a critical feature for modulating how a drug molecule binds to its target. researchgate.net By locking the orientation of key functional groups, the molecule can be pre-organized to fit optimally into a receptor's binding site, which can significantly increase binding affinity. nih.gov This reduction in conformational flexibility minimizes the entropic penalty upon binding.

Furthermore, this precise positioning allows for the design of highly selective ligands. uniba.it Undesirable off-target effects often arise from a drug molecule adopting different conformations that allow it to bind to multiple receptors. By using a rigid scaffold like this compound, chemists can design molecules that are highly specific for their intended target, leading to safer and more effective therapeutics. The difluoromethyl group contributes to this by offering unique electronic and steric interactions that can be exploited to fine-tune binding and enhance selectivity. nih.gov

Role in the Development of Specific Therapeutic Agents and Intermediates (e.g., Antibiotics, Anesthetic Analogs)

The practical application of azaspiro[3.3]heptane scaffolds is evident in the development of next-generation therapeutic agents. These scaffolds are not merely theoretical constructs but are being actively incorporated into clinical candidates and drug analogs.

Antibiotics: A notable example is the use of a 2-oxa-6-azaspiro[3.3]heptane derivative as a key intermediate in the synthesis of TBI-223, a potent drug candidate for treating tuberculosis. nih.gov TBI-223 is an analog of the antibiotic linezolid (B1675486) and shows promise for having a better safety profile. nih.gov This demonstrates the utility of the spiro[3.3]heptane core in creating improved versions of existing drugs.

Anesthetic Analogs: Researchers have successfully replaced the piperidine ring in the local anesthetic bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core. nih.govresearchgate.net The resulting analog demonstrated high activity, validating the use of this scaffold as an effective piperidine bioisostere in a real-world therapeutic context. researchgate.netresearchgate.net

These examples underscore the potential of this compound as a building block for developing new drugs in various therapeutic areas by leveraging the proven benefits of the core azaspiro[3.3]heptane structure.

Table 2: Examples of Azaspiro[3.3]heptane Scaffolds in Therapeutic Development
Therapeutic AreaOriginal Drug/MotifAzaspiro[3.3]heptane Analog/IntermediateKey Improvement/Significance
Antibiotics LinezolidTBI-223 (contains a 2-oxa-6-azaspiro[3.3]heptane moiety)Potent anti-tuberculosis candidate with potentially improved safety. nih.gov
Anesthetics Bupivacaine (contains a piperidine ring)Bupivacaine analog with a 1-azaspiro[3.3]heptane coreHigh anesthetic activity, demonstrating successful bioisosteric replacement. nih.govresearchgate.net

Role in Advanced Organic Synthesis and Chemical Space Expansion

Beyond its direct applications in drug molecules, this compound is a valuable tool for synthetic chemists seeking to build novel and complex molecular architectures.

Facilitation of Complex Molecular Structure Construction as a Building Block

The utility of any scaffold in medicinal chemistry is contingent upon its synthetic accessibility. Significant progress has been made in developing practical and scalable routes to a wide variety of functionalized spiro[3.3]heptane derivatives, including fluorinated and aza-substituted versions. nih.govresearchgate.netchemrxiv.org

Key aspects of its role as a building block include:

Scalable Synthesis: Methodologies have been developed for the multigram synthesis of spiro[3.3]heptane precursors, making them readily available for research and development. nih.govchemrxiv.orgresearchgate.net For instance, syntheses often start from commercially available cyclobutanone (B123998) derivatives. chemrxiv.orgchemrxiv.org

Versatile Functionalization: These scaffolds can be prepared with various functional groups, or "exit vectors," allowing for their straightforward incorporation into larger molecules through standard chemical reactions. nih.govdntb.gov.ua The nitrogen atom in the 1-azaspiro[3.3]heptane ring itself serves as a key point for derivatization.

Expansion of Chemical Space: By providing a rigid, three-dimensional core, this compound enables chemists to access novel areas of chemical space. This moves beyond the flat, aromatic structures that have historically dominated compound libraries and allows for the creation of molecules with greater structural diversity and complexity. chemrxiv.org

The availability of these building blocks facilitates the systematic exploration of structure-activity relationships, accelerating the discovery of new bioactive compounds. researchgate.net

Utility in DNA-Encoded Libraries (DELs) for Chemical Space Diversification

The quest for novel, drug-like molecules has led to the widespread adoption of DNA-Encoded Library (DEL) technology, which allows for the synthesis and screening of vast numbers of compounds simultaneously. The success of DELs is intrinsically linked to the diversity of the chemical building blocks used in their construction. This compound serves as a valuable building block in this context, primarily due to its ability to introduce three-dimensionality and novel chemical space into these libraries.

The incorporation of spirocyclic scaffolds, such as the 1-azaspiro[3.3]heptane core, is a key strategy for moving away from the predominantly flat, two-dimensional structures that have historically characterized many compound libraries. The rigid nature of this spirocycle helps to pre-organize appended functionalities in defined vectors, which can lead to more specific and higher-affinity interactions with biological targets. This conformational restriction is a desirable trait in drug design, as it can reduce the entropic penalty upon binding.

Furthermore, the difluoromethyl group (-CHF2) at the 6-position offers several advantages for diversifying the chemical space and improving the pharmacological properties of library members. The -CHF2 group can act as a bioisostere for a hydroxyl group or a thiol, and its lipophilicity can enhance membrane permeability and metabolic stability. The fluorine atoms can also engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

The synthesis of azaspiro[3.3]heptanes and their derivatives for use in DELs has been an area of active research. nih.govresearchgate.net These efforts have focused on developing synthetic routes that are compatible with the mild, aqueous conditions required for DNA-tagged synthesis. The ability to functionalize the 1-azaspiro[3.3]heptane core at various positions allows for the creation of a wide array of derivatives, each with a unique trajectory in chemical space. By incorporating building blocks like this compound, DELs can be enriched with novel, sp3-rich structures that are more likely to yield high-quality hits in screening campaigns.

Table 1: Key Attributes of this compound for DELs

AttributeContribution to DEL Chemical Space Diversification
Spirocyclic Core Introduces three-dimensionality and conformational rigidity.
1-Azaspiro[3.3]heptane Scaffold Provides a novel, non-planar scaffold for library members.
Difluoromethyl Group Acts as a bioisostere, modulates lipophilicity, and can form specific protein interactions.
Synthetic Accessibility Can be incorporated into DELs using DNA-compatible chemistry.

Analytical Research Applications

The development and validation of analytical methods are crucial for the quality control of novel chemical entities. This compound and its derivatives have potential applications in this area as reference standards and specialized reagents.

Development as Reference Standards and Reagents in Chromatographic and Spectroscopic Methods

In the synthesis and purification of more complex molecules derived from this compound, the parent compound can serve as a crucial reference standard. In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a well-characterized standard is essential for method development, validation, and the accurate quantification of the target compound in reaction mixtures or final products. The purity and identity of the reference standard are established using a combination of spectroscopic and spectrometric methods.

For spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, this compound would exhibit characteristic signals. The 19F NMR spectrum, in particular, would show a distinct signal for the difluoromethyl group, providing a sensitive and specific method for its detection and quantification. This is especially valuable in complex matrices where signals in 1H or 13C NMR spectra might overlap.

In mass spectrometry (MS), the compound would have a specific mass-to-charge ratio, allowing for its unambiguous identification. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule, further solidifying its identity as a reference standard.

The development of this compound as a reference standard would involve the following steps:

Synthesis and Purification: Preparation of the compound with high purity, often through multiple crystallization or chromatographic steps.

Structural Elucidation: Comprehensive characterization using NMR (1H, 13C, 19F), MS, and potentially X-ray crystallography to confirm its structure.

Purity Assessment: Determination of purity using techniques like HPLC, GC, and elemental analysis.

Stability Studies: Evaluation of the compound's stability under various storage conditions to establish its shelf-life as a reference material.

Once established as a certified reference material, it can be used to ensure the accuracy and reliability of analytical data generated during the research, development, and quality control of related chemical compounds.

Table 2: Analytical Techniques for the Characterization of this compound

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification.
Gas Chromatography (GC)Purity assessment, particularly for volatile derivatives.
1H, 13C Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation.
19F Nuclear Magnetic Resonance (NMR)Specific detection and quantification of the difluoromethyl group.
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
X-ray CrystallographyDefinitive determination of the three-dimensional molecular structure.

Future Directions and Unexplored Avenues in 6 Difluoromethyl 1 Azaspiro 3.3 Heptane Research

Computational Design and Predictive Modeling for the Discovery of Novel Analogues with Desired Attributes

The journey to unlock the full therapeutic potential of 6-(difluoromethyl)-1-azaspiro[3.3]heptane will likely begin in the digital realm. Computational chemistry and predictive modeling offer powerful tools to rationally design novel analogues and prioritize synthetic efforts. spirochem.comspirochem.com The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical characteristics, is a cornerstone of modern drug design. The 1-azaspiro[3.3]heptane core itself is considered a next-generation bioisostere of piperidine (B6355638), a common motif in many approved drugs. rsc.org

Future computational studies could explore the vast chemical space around the this compound scaffold. By employing in silico models, researchers can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. This allows for the early identification of molecules with a higher probability of success, thereby streamlining the drug discovery process. researchgate.netsysrevpharm.org Advanced techniques like deep generative models are emerging to design bioisosteric replacements that can fine-tune multiple molecular properties simultaneously. arxiv.org

Computational MethodApplication in this compound ResearchPredicted Outcome
Quantum Mechanics (QM)Calculation of molecular orbitals, electrostatic potential, and conformational energy landscapes.Accurate prediction of the molecule's electronic properties and preferred three-dimensional structure.
Molecular Dynamics (MD)Simulation of the molecule's behavior over time in a biological environment (e.g., in water or complexed with a protein).Insight into the dynamic interactions with target proteins and the influence on binding affinity.
Quantitative Structure-Activity Relationship (QSAR)Development of models that correlate structural features of analogues with their biological activity.Predictive tool to guide the design of more potent compounds. chemrxiv.org
Virtual ScreeningDocking of large libraries of virtual analogues into the binding sites of therapeutic targets.Identification of promising hit compounds for further investigation.

These computational strategies will be instrumental in guiding the synthesis of novel analogues with optimized properties for a range of therapeutic targets.

Expansion of Synthetic Methodologies for Broader Functionalization and Stereocontrol

While computational tools can design promising molecules, their realization depends on robust and versatile synthetic chemistry. The development of new synthetic methods for the functionalization of the 1-azaspiro[3.3]heptane core is a critical area for future research. Expedient synthetic routes are necessary to access a diverse range of analogues for biological evaluation. nih.govacs.org

Current synthetic approaches to related azaspiro[3.3]heptanes often involve multi-step sequences. univ.kiev.ua Future work should focus on developing more efficient and modular strategies that allow for the introduction of various substituents at different positions of the spirocyclic scaffold. This would enable a systematic exploration of structure-activity relationships.

A significant challenge and opportunity lie in achieving stereocontrol. Many biological targets are chiral, and the different enantiomers of a drug can have vastly different pharmacological effects. Therefore, the development of stereoselective syntheses of this compound derivatives is of paramount importance. This could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. nih.gov The following table summarizes potential areas for synthetic methodology development:

Synthetic GoalPotential MethodologiesDesired Outcome
Broader Functionalization Late-stage C-H activation, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.orgAccess to a wide array of analogues with diverse functional groups at various positions on the scaffold.
Stereocontrol Asymmetric catalysis, use of chiral building blocks, diastereoselective reactions.Enantiomerically pure compounds for the evaluation of stereochemistry on biological activity.
Increased Efficiency Development of convergent synthetic routes, flow chemistry approaches. uniba.itScalable and cost-effective synthesis of lead compounds for preclinical and clinical studies.

The expansion of the synthetic toolbox will be a key enabler for fully exploring the therapeutic potential of this compound class.

Integrated Approaches in Chemical Biology and Advanced Materials Science

The unique structural and electronic properties of this compound suggest that its applications may extend beyond traditional medicinal chemistry into the realms of chemical biology and advanced materials science.

In chemical biology, fluorinated molecules are valuable tools for probing biological systems. The difluoromethyl group can serve as a metabolic blocker or a mimetic of a hydroxyl group, allowing for the fine-tuning of a molecule's interaction with its biological target. Furthermore, the introduction of the radioactive isotope ¹⁸F is a common strategy for developing tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both research and clinical diagnostics. nih.gov Future research could focus on synthesizing ¹⁸F-labeled this compound analogues as potential PET tracers for various diseases. nih.gov

In the field of advanced materials science, fluorine-containing compounds are known for their unique properties, including high thermal stability and chemical resistance. numberanalytics.com Fluorinated polymers, for instance, have a wide range of applications. man.ac.uk While the direct application of this compound in materials science is a more speculative avenue, its rigid, three-dimensional structure and the presence of the polar difluoromethyl group could lead to novel materials with interesting properties. For example, it could be explored as a monomer or a building block for the synthesis of novel polymers or crystalline materials.

The following table outlines potential future research directions in these integrated fields:

Research AreaPotential Application of this compoundRationale
Chemical Biology Development of chemical probes to study protein function.The rigid scaffold and unique electronic properties can provide high selectivity for specific biological targets.
Medical Imaging Synthesis of ¹⁸F-labeled analogues for PET imaging.The presence of the difluoromethyl group provides a site for radiolabeling, enabling the development of novel diagnostic agents.
Materials Science Incorporation into novel polymers or functional materials.The unique combination of a rigid spirocyclic core and a polar fluorinated group could impart desirable properties such as thermal stability or specific optical properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(difluoromethyl)-1-azaspiro[3.3]heptane, and how do their efficiencies compare?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via [2+2] cycloaddition or Wittig reactions. For example, Carreira’s route starts with cyclobutanone, undergoes a Wittig reaction to form an olefin, followed by a [2+2] cycloaddition with Graf's isocyanate to yield a β-lactam intermediate, which is reduced to the final spirocycle . A scalable alternative uses 3,3-bis(bromomethyl)oxetane (BBMO) for alkylation of fluoronitroaniline under hydroxide-facilitated conditions, achieving >99% purity and 87% yield at 100 g scale . Efficiency depends on scalability, purity, and functional group tolerance.

Q. How does the difluoromethyl group influence the physicochemical properties of 1-azaspiro[3.3]heptane scaffolds?

  • Methodological Answer : The difluoromethyl group reduces basicity of the adjacent nitrogen (pKa modulation) via inductive effects, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . Fluorine’s stereoelectronic effects also improve binding affinity by altering molecular conformation or direct protein interactions . Comparative studies with piperidine show similar logP values but improved stability in microsomal assays .

Q. How does this compound serve as a bioisostere for piperidine in drug design?

  • Methodological Answer : The spirocyclic structure mimics piperidine’s geometry while introducing conformational rigidity, potentially improving target selectivity. For instance, replacing piperidine in bupivacaine analogs with 1-azaspiro[3.3]heptane retained biological activity, supporting its role as a bioisostere . Key metrics include matched nitrogen basicity (pKa ~8.5) and comparable solubility .

Advanced Research Questions

Q. What experimental design (DoE) strategies are recommended for optimizing the synthesis of 6-substituted 1-azaspiro[3.3]heptane derivatives?

  • Methodological Answer : A two-step DoE approach is effective:

Step 1 : Screen reaction parameters (temperature, solvent, catalyst) for spirocycle formation using fractional factorial design .

Step 2 : Optimize isolated steps (e.g., alkylation of BBMO) via response surface methodology (RSM) to maximize yield and purity . For example, hydroxide concentration and reaction time were critical in achieving >99% purity in TBI-223 intermediate synthesis .

Q. How do stereochemical variations at the spirocyclic center affect the biological activity of this compound derivatives?

  • Methodological Answer : Stereochemistry significantly impacts target engagement. Asymmetric synthesis using tert-butylsulfinyl auxiliaries or chiral catalysts (e.g., LiAlH4 reduction of imines) generates enantiopure spirocycles . For example, (S)-configured derivatives showed 10-fold higher PARP inhibition than (R)-counterparts in enzymatic assays . Characterization via X-ray crystallography and NMR is essential to confirm configuration .

Q. What analytical techniques are critical for resolving contradictions in reported reactivity data of difluoromethyl-substituted spirocyclic amines?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR tracks fluorine’s electronic environment; 1H^{1}\text{H}-15N^{15}\text{N} HMBC confirms nitrogen hybridization .
  • X-ray crystallography : Resolves regiochemical ambiguities in spirocyclic products .
  • LC-MS/MS : Detects trace intermediates or byproducts in multistep syntheses . Cross-validation with computational models (DFT) can reconcile conflicting reactivity trends .

Q. How can metabolic stability of this compound derivatives be systematically evaluated?

  • Methodological Answer :

In vitro assays : Use liver microsomes (human/rat) to measure intrinsic clearance (CLint_{int}). Fluorine’s electron-withdrawing effects reduce CYP450-mediated oxidation, as shown in stability studies comparing difluoromethyl vs. methyl analogs .

Isotope labeling : 18O^{18}\text{O}- or 2H^{2}\text{H}-labeling tracks metabolic pathways via mass spectrometry .

Structural analogs : Compare with non-fluorinated spirocycles to isolate fluorine’s contribution .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for 1-azaspiro[3.3]heptane derivatives?

  • Methodological Answer : Variations arise from measurement conditions (solvent, ionic strength). Standardize assays using potentiometric titration in aqueous buffer (e.g., Sirius T3) and validate with computational pKa prediction tools (e.g., ACD/Labs). Cross-reference with X-ray structures to assess protonation state influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.